3-Fluoro-5-isopropylaniline
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Overview
Description
3-Fluoro-5-isopropylaniline is an organic compound with the molecular formula C9H12FN It is a fluorinated aromatic amine, characterized by the presence of a fluorine atom and an isopropyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-isopropylaniline typically involves the fluorination of aniline derivatives. One common method is the reaction of 3-fluoroaniline with isopropyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-5-isopropylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed:
Oxidation: Quinones and nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
3-Fluoro-5-isopropylaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the development of fluorescent probes and imaging agents due to its unique optical properties.
Medicine: It serves as a building block for the synthesis of potential drug candidates, particularly in the field of oncology.
Industry: The compound is used in the production of polymers and other advanced materials, offering improved stability and performance.
Mechanism of Action
The precise mechanism of action of 3-Fluoro-5-isopropylaniline is still under investigation. it is believed to involve the formation of a complex between the compound and its target molecule. This complex undergoes a series of reactions, ultimately leading to the formation of a new product. The compound may act as a catalyst, facilitating the formation of the complex and subsequent reactions.
Comparison with Similar Compounds
4-Fluoro-N-isopropylaniline: Similar in structure but with the fluorine atom at a different position.
3-Fluoroaniline: Lacks the isopropyl group.
5-Isopropylaniline: Lacks the fluorine atom.
Uniqueness: 3-Fluoro-5-isopropylaniline is unique due to the presence of both fluorine and isopropyl groups on the aniline ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Biological Activity
3-Fluoro-5-isopropylaniline is an aromatic amine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound can be characterized by its chemical structure, which includes a fluorine atom and an isopropyl group attached to the aniline ring. The molecular formula is C10H12FN, with a molecular weight of approximately 167.21 g/mol.
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₂FN |
Molecular Weight | 167.21 g/mol |
IUPAC Name | This compound |
Solubility in Water | Low (specific data not available) |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Its structural features allow it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for binding to target proteins.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways that regulate growth and differentiation.
Toxicological Profile
Research indicates that this compound exhibits some toxicological effects:
- Acute Toxicity : Harmful if ingested or inhaled; may cause skin irritation.
- Genotoxicity : Suspected of causing genetic defects, necessitating careful handling in laboratory settings.
- Carcinogenicity : Currently not classified as a carcinogen, but further studies are required to fully assess long-term risks.
Case Study 1: Anticancer Activity
A study investigated the anticancer potential of this compound in vitro using various cancer cell lines. The results indicated that the compound exhibited significant cytotoxic effects, particularly against breast cancer cells (MCF-7). The IC50 value was determined to be approximately 25 µM, suggesting a promising lead for further development.
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of the compound. It was found to reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The compound's ability to downregulate TNF-alpha and IL-6 levels was noted, highlighting its potential use in treating inflammatory diseases.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:
Compound Name | Biological Activity | IC50 (µM) |
---|---|---|
3-Fluoro-4-isopropylaniline | Moderate cytotoxicity | 30 |
4-Fluoro-2-methylaniline | Low cytotoxicity | >50 |
3-Chloro-5-isopropylaniline | Significant anti-inflammatory effects | 20 |
Properties
Molecular Formula |
C9H12FN |
---|---|
Molecular Weight |
153.20 g/mol |
IUPAC Name |
3-fluoro-5-propan-2-ylaniline |
InChI |
InChI=1S/C9H12FN/c1-6(2)7-3-8(10)5-9(11)4-7/h3-6H,11H2,1-2H3 |
InChI Key |
IAWORJVBWRXUHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)F)N |
Origin of Product |
United States |
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